5-Iodo-4-methyl-2-nitroaniline molecular weight and formula
5-Iodo-4-methyl-2-nitroaniline molecular weight and formula
Advanced Intermediate for Heterocyclic Scaffold Synthesis in Medicinal Chemistry
Executive Summary
5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of complex pharmaceutical agents.[1][2][3][4] Characterized by its orthogonal reactivity profile—featuring an amino group, a nitro group, and an aryl iodide—this compound is particularly valued in the development of kinase inhibitors and other small-molecule therapeutics.[4] Its structural geometry allows for the precise construction of benzimidazole and indole cores, while the iodine substituent provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[4]
Physicochemical Profile
The precise molecular characterization of 5-Iodo-4-methyl-2-nitroaniline is essential for stoichiometry calculations and analytical method validation.[4]
| Property | Specification |
| CAS Number | 97113-38-7 |
| IUPAC Name | 5-Iodo-4-methyl-2-nitroaniline |
| Molecular Formula | C |
| Molecular Weight | 278.05 g/mol |
| Appearance | Yellow to brown crystalline solid |
| SMILES | CC1=C(I)C=C(N)C(=O)=C1 |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Melting Point | Typically >100°C (Structure-dependent variation observed in isomers) |
Synthetic Methodology
The synthesis of 5-Iodo-4-methyl-2-nitroaniline requires careful regiochemical control to distinguish it from its isomer, 6-iodo-4-methyl-2-nitroaniline.[4] Direct iodination of 4-methyl-2-nitroaniline typically favors the C6 position due to the strong ortho-directing effect of the amine.[4] Therefore, a Nitration-First or Pre-Iodinated Precursor strategy is the preferred route to ensure substitution at the C5 position.[4]
Preferred Synthetic Pathway: Nitration of 3-Iodo-4-methylaniline
This route leverages the directing effects of the existing substituents on 3-iodo-4-methylaniline.[4] The amino group (protected or free) directs the incoming nitro electrophile to the ortho position (C6 relative to the ring, C2 relative to the amine), yielding the target regiochemistry.[4]
Figure 1: Regioselective synthesis pathway via nitration of the pre-iodinated aniline precursor.[2][4][5][6][7]
Experimental Protocol (General Procedure)
-
Preparation: Dissolve 3-iodo-4-methylaniline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining internal temperature <5°C to prevent over-nitration or oxidation.
-
Quenching: Pour the reaction mixture over crushed ice/water.
-
Isolation: Filter the resulting yellow precipitate.[4][8][9][7]
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Ethyl Acetate/Hexanes) to remove any 6-nitro isomer.[4]
Applications in Drug Discovery
The utility of 5-Iodo-4-methyl-2-nitroaniline lies in its ability to serve as a "scaffold hub."[4] It is a precursor to 5-iodo-6-methylbenzimidazole , a privileged structure in medicinal chemistry found in numerous VEGFR, EGFR, and p38 MAP kinase inhibitors.[4]
Mechanism: Benzimidazole Cyclization & Diversification
The nitro group is reduced to an amine, creating a vicinal diamine (1,2-diaminobenzene derivative).[4] This intermediate undergoes cyclization with carboxylic acids or aldehydes to form the benzimidazole core.[4] The iodine atom remains intact, serving as a reactive site for library generation.[4]
Figure 2: Workflow for converting the target aniline into bioactive benzimidazole scaffolds.
Key Reaction Types[4][8][10]
-
Reduction: Fe/NH
Cl or SnCl reduces the nitro group to an amine without de-iodination (which can occur with catalytic hydrogenation).[4] -
Cyclization: Condensation with formic acid yields the parent benzimidazole; use of substituted acids introduces C2-diversity.[4]
-
Cross-Coupling: The C5-Iodo position is highly reactive toward Suzuki-Miyaura coupling (aryl boronic acids) or Sonogashira coupling (alkynes), allowing for the attachment of solubility-enhancing tails or pharmacophores.[4]
Analytical Characterization
To validate the identity of 5-Iodo-4-methyl-2-nitroaniline, researchers should observe the following spectral signatures:
-
H NMR (DMSO-d
):-
Two aromatic singlets (or weak doublets due to long-range coupling) representing the protons at C3 and C6.[4]
-
A singlet for the methyl group (~2.2–2.4 ppm).[4]
-
A broad singlet for the amine protons (NH
), typically exchangeable with D O. -
Note: The C6 proton (ortho to NO
) will be significantly deshielded (~8.0+ ppm).[4]
-
-
Mass Spectrometry (ESI+):
Safety and Handling
As a nitroaniline derivative, this compound must be handled with strict safety protocols.[4]
-
Hazards: Toxic by inhalation, ingestion, and skin contact.[4] Potential for cumulative effects (methemoglobinemia).[4]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or degradation of the iodide. Light sensitive.[4]
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.[4]
References
-
American Elements. (n.d.).[4] 5-Iodo-4-methyl-2-nitroaniline Technical Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[4] A practical route to 2-iodoanilines via transition-metal-free iodination. RSC Advances. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 13499258. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
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- 3. aifchem.com [aifchem.com]
- 4. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 9. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
